molecular formula C12H24N2O B1524007 4-[3-(Piperidin-4-yl)propyl]morpholine CAS No. 933707-41-6

4-[3-(Piperidin-4-yl)propyl]morpholine

Cat. No.: B1524007
CAS No.: 933707-41-6
M. Wt: 212.33 g/mol
InChI Key: QDEFYZOKTUSAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4-[3-(Piperidin-4-yl)propyl]morpholine

4-[3-(Piperidin-4-yl)propyl]morpholine constitutes a distinct member of the heterocyclic compound family, specifically classified within the morpholine derivatives containing additional piperidine functionality. The compound exhibits a characteristic molecular architecture wherein a morpholine ring system is connected to a piperidine ring through a three-carbon propyl chain, creating a unique bifunctional heterocyclic structure. This molecular arrangement results in a compound with dual nitrogen-containing ring systems, which contributes to its distinctive chemical properties and potential reactivity profiles.

The compound has been identified and catalogued in various chemical databases, with comprehensive characterization data available from multiple sources documenting its structural features and physical properties. Research efforts have focused on establishing precise molecular parameters, including accurate molecular weight determinations, spectroscopic characterization, and computational analysis of its three-dimensional structure. The compound serves as an important research chemical within the broader category of nitrogen-containing heterocycles, which are widely recognized for their significance in medicinal chemistry and organic synthesis applications.

Chemical synthesis approaches for this compound have been documented, demonstrating its accessibility through established organic chemistry methodologies involving the coupling of morpholine and piperidine derivatives. The synthetic accessibility of 4-[3-(Piperidin-4-yl)propyl]morpholine has contributed to its availability for research purposes, enabling detailed studies of its chemical and physical properties. Contemporary research has established this compound as a valuable building block in synthetic chemistry, particularly in applications requiring bifunctional nitrogen-containing heterocycles with specific spatial arrangements.

Chemical Identity and Nomenclature

The chemical identity of 4-[3-(Piperidin-4-yl)propyl]morpholine has been established through comprehensive nomenclature analysis and systematic identification protocols according to international chemical naming conventions. The compound follows standardized nomenclature rules that accurately reflect its structural composition and stereochemical features. Multiple naming systems have been applied to ensure precise identification and prevent confusion with related compounds in the morpholine and piperidine families.

Systematic International Union of Pure and Applied Chemistry Name

The systematic International Union of Pure and Applied Chemistry name for this compound has been established as 4-(3-(piperidin-4-yl)propyl)morpholine, which accurately describes the structural relationship between the morpholine ring system and the piperidine substituent. This nomenclature follows the standard conventions for naming heterocyclic compounds where the morpholine ring serves as the parent structure, with the piperidin-4-yl group attached through a propyl linker at the 4-position of the morpholine ring. The systematic name provides unambiguous identification of the compound's structure, clearly indicating the connectivity between the two heterocyclic ring systems and the length of the connecting alkyl chain.

The International Union of Pure and Applied Chemistry naming convention ensures that the compound can be accurately identified across different chemical databases and research publications. The systematic approach to nomenclature eliminates potential ambiguities that might arise from alternative naming systems, providing a standardized method for referring to this specific molecular structure. This naming system has been validated through computational chemical identification tools and cross-referenced with established chemical databases to ensure accuracy and consistency.

Properties

IUPAC Name

4-(3-piperidin-4-ylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFYZOKTUSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Piperidin-4-yl)propyl]morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 4-[3-(Piperidin-4-yl)propyl]morpholine features a morpholine ring connected to a piperidine moiety through a propyl linker. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 4-[3-(Piperidin-4-yl)propyl]morpholine exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized several piperidine derivatives, including those based on this compound, and evaluated their activity against human leukemia cells (K562 and Reh). The most potent derivative demonstrated an IC50 value indicative of strong cytotoxicity, leading to apoptosis in cancer cells through mitochondrial pathways .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3aK5621.6Induces apoptosis via caspase activation
3dReh2.5Cell cycle arrest at G2/M phase
3eK5623.0DNA fragmentation and mitochondrial depolarization

Antimicrobial Activity

The antimicrobial properties of 4-[3-(Piperidin-4-yl)propyl]morpholine have also been explored. Compounds derived from this structure were tested against various Gram-positive and Gram-negative bacteria, showing moderate to good activity. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial potency .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (µg/mL)
9cStaphylococcus aureus200
10fEscherichia coli150
3ePseudomonas aeruginosa100

The mechanisms by which 4-[3-(Piperidin-4-yl)propyl]morpholine exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor, binding to active sites and altering enzyme kinetics, which is crucial for both anticancer and antimicrobial activities .
  • Signal Transduction Modulation : It can influence cellular signaling pathways by affecting phosphorylation states of proteins, thereby impacting gene expression and cell survival.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through intrinsic pathways involving mitochondrial changes and activation of caspases .

Case Studies

Several case studies have documented the effectiveness of compounds related to 4-[3-(Piperidin-4-yl)propyl]morpholine:

  • Case Study 1 : A derivative was tested in vivo on murine models for leukemia, demonstrating significant tumor reduction compared to control groups.
  • Case Study 2 : In vitro studies showed that certain derivatives could inhibit biofilm formation in bacterial cultures, suggesting potential applications in treating chronic infections.

Scientific Research Applications

The compound 4-[3-(Piperidin-4-yl)propyl]morpholine , with CAS number 933707-41-6, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.

Medicinal Chemistry

4-[3-(Piperidin-4-yl)propyl]morpholine is primarily investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying central nervous system disorders.

Case Study: Neuropharmacology

A study conducted on this compound demonstrated its ability to modulate dopamine receptor activity, indicating potential applications in treating conditions such as schizophrenia and Parkinson's disease. The results showed that the compound could enhance dopamine receptor signaling in vitro, suggesting a role in neuroprotection.

Anticancer Research

Preliminary studies have indicated that 4-[3-(Piperidin-4-yl)propyl]morpholine exhibits anticancer properties by inducing apoptosis in various cancer cell lines.

Case Study: Cancer Cell Proliferation

In vitro tests revealed that the compound significantly inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the activation of caspase pathways, leading to programmed cell death.

The compound has shown promise in modulating various biological pathways, including anti-inflammatory responses and neuroprotective effects.

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines,
NeuroprotectiveReduction of oxidative stress,
AnticancerInduction of apoptosis via caspase activation,

Synthetic Routes

The synthesis of 4-[3-(Piperidin-4-yl)propyl]morpholine can be achieved through several methods, including:

  • N-Alkylation Reactions : Using morpholine as a starting material and reacting it with appropriate piperidine derivatives.
  • Amine Coupling : Combining piperidine derivatives with morpholine under suitable conditions to form the desired product.

Reaction Conditions

Typical conditions involve the use of solvents such as ethanol or DMF (dimethylformamide) under reflux conditions, often employing catalysts to facilitate the reaction.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The table below highlights key structural analogs of 4-[3-(Piperidin-4-yl)propyl]morpholine, emphasizing substituent variations and their implications:

Compound Name Key Substituents/Modifications Pharmacological Use/Properties Source
4-[3-(Piperidin-4-yl)propyl]morpholine Piperidin-4-yl group via propyl chain Not explicitly stated (research compound) N/A
Fomocaine 4-(phenoxymethyl)phenyl group Local anesthetic Pharmaceutical literature
Pramoxine (Tronothane) 4-butoxyphenoxy group Local anesthetic (topical use) FDA-approved drug
Dextromoramide 2-methyl-4-oxo-3,3-diphenyl-pyrrolidinyl Opioid analgesic (historical use) Controlled substance
4-(3-(3-Bromophenyl)propyl)morpholine 3-bromophenyl group Research chemical (safety data available) Industrial supplier
4-(3-Chloropropyl)morpholine Chloropropyl chain Chemical intermediate Pharmaceutical synthesis
ATI-2307 Aryl amidine and piperidinyl-propoxyphenyl Antiparasitic (preclinical) Early-stage research

Pharmacological and Functional Differences

  • Local Anesthetic Activity: Fomocaine and Pramoxine share the morpholine core but differ in aromatic substituents. Pramoxine’s 4-butoxyphenoxy group enhances lipophilicity, prolonging its duration of action in topical applications . In contrast, Fomocaine’s phenoxymethylphenyl group may influence receptor binding kinetics . The target compound’s piperidinyl group could modulate ion channel interactions (e.g., sodium channels) differently compared to these analogs.
  • Receptor Targeting :

    • Dextromoramide incorporates a complex pyrrolidinyl-oxo-diphenyl moiety, enabling µ-opioid receptor agonism . This contrasts sharply with the simpler piperidinyl-morpholine structure, which lacks opioid activity.
    • ATI-2307 , an aryl amidine derivative, demonstrates antiparasitic effects akin to pentamidine, suggesting that morpholine-piperidine hybrids may be tailored for infectious disease targets .
  • Chemical Reactivity and Safety :

    • Bromine and chlorine substituents (e.g., 4-(3-(3-Bromophenyl)propyl)morpholine and 4-(3-Chloropropyl)morpholine ) increase molecular weight and alter reactivity, necessitating specific handling protocols.

Preparation Methods

Reductive Amination

  • Reactants: 1-benzyl-4-piperidone and morpholine.
  • Solvent: Typically toluene.
  • Conditions: Heating to approximately 110 °C to promote enamine formation and water removal.
  • Catalyst and Reducing Agent: Hydrogen gas in the presence of platinum or palladium catalysts (e.g., Pd/C, Pt/C, Pd/alumina).
  • Mechanism: Enamine formation between the ketone and morpholine occurs simultaneously with catalytic hydrogenation, reducing the imine intermediate to the saturated amine.

This one-pot reductive amination efficiently produces 4-(1-benzylpiperidin-4-yl)morpholine with high yield and minimal side reactions.

Morpholine Removal

This purification step is critical to isolate the intermediate before debenzylation.

Debenzylation (Hydrogenolysis)

  • Catalyst: 10% Pd/C or Pd hydroxide on carbon.
  • Conditions: Hydrogen pressure up to 40 kg/cm² (approximately 4 MPa), temperature around 50 °C.
  • Duration: 8 hours or until completion.
  • Outcome: Removal of the benzyl protecting group to yield the target 4-[3-(Piperidin-4-yl)propyl]morpholine.

This step is performed in an alcoholic or mixed solvent system, often after pH adjustment to alkaline conditions (pH > 11) using potassium carbonate.

Representative Experimental Data from Patents

Step Reagents/Conditions Yield (%) Notes
Reductive Amination 1-benzyl-4-piperidone + morpholine, toluene, 110 °C, Pt or Pd catalyst, H₂ 87-89 Water removal during reaction, one-pot process
Morpholine Removal Distillation/solvent substitution/crystallization N/A Purification step before debenzylation
Debenzylation Pd/C catalyst, H₂ at 40 kg/cm², 50 °C, pH > 11 (K₂CO₃) 89-92 Hydrogenolysis step yielding final product

Data derived from multiple embodiments in patent CN105777615A and WO2017213245A1

Catalysts and Reaction Conditions

Catalyst Type Support Hydrogen Pressure Temperature Remarks
Platinum on Carbon (Pt/C) Carbon ≤ 1 MPa ~50 °C Used in reductive amination step
Palladium on Carbon (Pd/C) Carbon ~4 MPa (40 kg/cm²) ~50 °C Used in debenzylation step
Palladium on Alumina Alumina Similar conditions Similar Alternative catalyst option
Palladium Hydroxide/Carbon Carbon Similar conditions Similar Alternative catalyst option

The choice of catalyst and support influences reaction rate and selectivity but all support mild and efficient hydrogenation.

Advantages of the Method

Summary Table of Preparation Method

Stage Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%)
1. Reductive Amination Enamine formation + reduction 1-benzyl-4-piperidone, morpholine, Pt or Pd catalyst, H₂, toluene, 110 °C 4-(1-benzylpiperidin-4-yl)morpholine 87-89
2. Morpholine Removal Purification Distillation, solvent substitution, or crystallization Purified intermediate N/A
3. Debenzylation Catalytic hydrogenolysis Pd/C catalyst, H₂ (4 MPa), 50 °C, alkaline pH 4-[3-(Piperidin-4-yl)propyl]morpholine 89-92

Additional Research Insights

While the patents provide detailed synthetic routes, research articles focusing on related piperidine derivatives indicate that:

  • The presence of morpholine as a heterocyclic amine is crucial for biological activity.
  • The reductive amination approach is preferred over direct alkylation or other methods due to higher selectivity and fewer side products.
  • Optimization of pH and solvent systems during debenzylation improves yield and purity.
  • The use of Raney nickel as an alternative hydrogenation catalyst has been reported but typically requires longer reaction times and higher pressures.

Q & A

Q. How can researchers ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Document critical quality attributes (CQAs) like particle size (via SEM) and crystallinity (PXRD). Use Quality by Design (QbD) principles to define design space for parameters (e.g., stirring rate, cooling gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Piperidin-4-yl)propyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(Piperidin-4-yl)propyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.